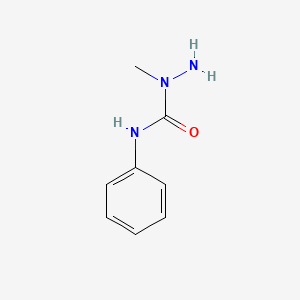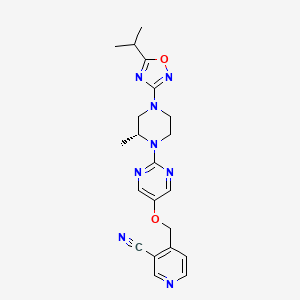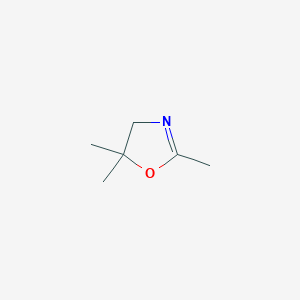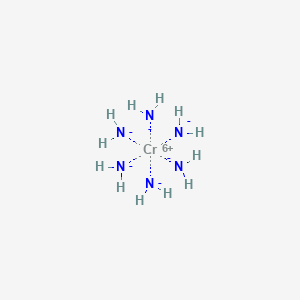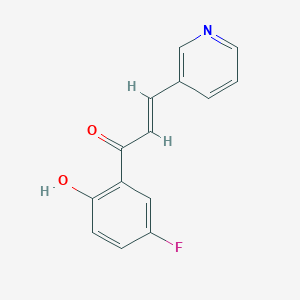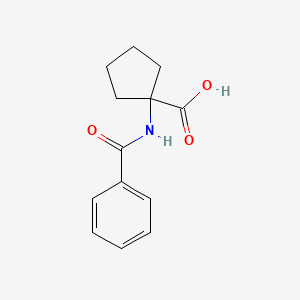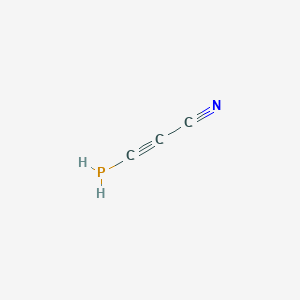
3-Phosphanylprop-2-ynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phosphanylprop-2-ynenitrile is an organic compound that features both a phosphanyl group and a nitrile group attached to a prop-2-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phosphanylprop-2-ynenitrile can be synthesized through several methods:
Nucleophilic Attack: One common method involves the nucleophilic attack of cyanide ion on an alkyl halide.
Dehydration of Primary Amides: Another method is the dehydration of primary amides using reagents like thionyl chloride, phosphorus pentoxide, or phosphorus oxychloride.
Industrial Production Methods
Industrial production of nitriles, including this compound, often involves large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Phosphanylprop-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Substitution: It can participate in substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and diisobutylaluminum hydride are frequently used.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Oxidation: Corresponding oxides.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3-Phosphanylprop-2-ynenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Phosphanylprop-2-ynenitrile involves its interaction with various molecular targets:
Molecular Targets: The nitrile group can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound can participate in pathways involving nucleophilic addition and substitution reactions, affecting cellular processes
Comparison with Similar Compounds
Similar Compounds
Prop-2-ynenitrile: Lacks the phosphanyl group but shares the nitrile and alkyne functionalities.
Phosphanylalkynes: Compounds with similar phosphanyl and alkyne groups but different substituents.
Properties
CAS No. |
925458-74-8 |
|---|---|
Molecular Formula |
C3H2NP |
Molecular Weight |
83.03 g/mol |
IUPAC Name |
3-phosphanylprop-2-ynenitrile |
InChI |
InChI=1S/C3H2NP/c4-2-1-3-5/h5H2 |
InChI Key |
SGKWMEBVIUHPKE-UHFFFAOYSA-N |
Canonical SMILES |
C(#CP)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


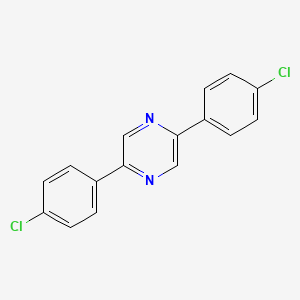
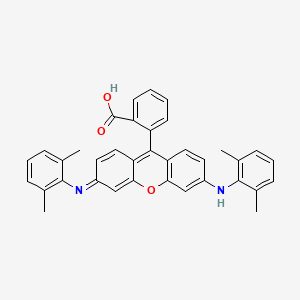
![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile](/img/structure/B14167057.png)
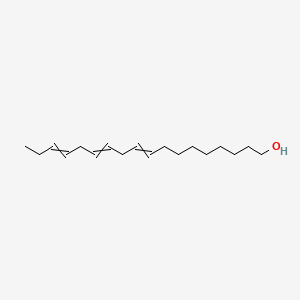
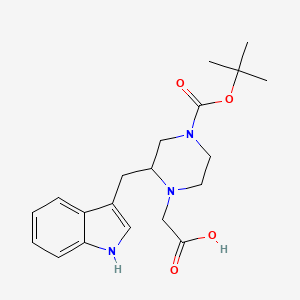
![5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167061.png)

![Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14167078.png)
